An In-Depth Technical Guide to the Structure Elucidation of (4-Bromo-2-chlorobenzyl)-diethylamine
An In-Depth Technical Guide to the Structure Elucidation of (4-Bromo-2-chlorobenzyl)-diethylamine
This guide provides a comprehensive walkthrough for the structural elucidation of (4-Bromo-2-chlorobenzyl)-diethylamine, a substituted benzylamine of interest to researchers in drug discovery and development. Given the absence of extensive literature on this specific molecule, this document serves as a practical, experience-driven manual. It outlines the application of modern spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to unequivocally determine its chemical structure. The methodologies and interpretations presented herein are grounded in fundamental principles and data from analogous compounds, ensuring a robust and scientifically sound approach.
Introduction: The Rationale for Structure Elucidation
The precise structural characterization of any novel or synthesized compound is a cornerstone of chemical research and development. For a molecule like (4-Bromo-2-chlorobenzyl)-diethylamine, which incorporates a halogenated aromatic ring and a tertiary amine functionality, unambiguous structure determination is critical for several reasons:
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Confirmation of Synthesis: Verification that the target molecule has been successfully synthesized and is not an unintended isomer or byproduct.
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Structure-Activity Relationship (SAR) Studies: A confirmed structure is fundamental to understanding how the molecule interacts with biological targets.
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Intellectual Property: Precise characterization is a prerequisite for patent applications and publications.
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Safety and Toxicology: The toxicological profile of a compound is intrinsically linked to its structure.
This guide will systematically detail the analytical workflow to achieve these objectives.
Predicted Molecular and Spectroscopic Properties
Before embarking on experimental analysis, it is prudent to predict the expected spectroscopic data based on the putative structure of (4-Bromo-2-chlorobenzyl)-diethylamine.
Table 1: Predicted Molecular Properties of (4-Bromo-2-chlorobenzyl)-diethylamine
| Property | Value |
| Molecular Formula | C₁₁H₁₅BrClN |
| Molecular Weight | 276.60 g/mol |
| Monoisotopic Mass | 275.0131 u |
| IUPAC Name | 1-(4-Bromo-2-chlorobenzyl)-N,N-diethylamine |
Experimental Workflow for Structure Elucidation
The following workflow provides a logical sequence of experiments to elucidate the structure of the target compound.
Caption: A typical workflow for the synthesis, purification, and spectroscopic analysis leading to the structure elucidation of a target molecule.
Mass Spectrometry (MS) Analysis
Objective: To determine the molecular weight and elemental composition of the compound and to gain structural insights from its fragmentation pattern.
Experimental Protocol
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Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
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Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.
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Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain a fragmentation spectrum.
Predicted Mass Spectrum and Fragmentation
The high-resolution mass spectrum should show a characteristic isotopic pattern for the [M+H]⁺ ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Table 2: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z |
| [C₁₁H₁₅⁷⁹Br³⁵ClN+H]⁺ | 276.0209 |
| [C₁₁H₁₅⁸¹Br³⁵ClN+H]⁺ | 278.0189 |
| [C₁₁H₁₅⁷⁹Br³⁷ClN+H]⁺ | 278.0180 |
| [C₁₁H₁₅⁸¹Br³⁷ClN+H]⁺ | 280.0159 |
The fragmentation of benzylamines is well-documented. The primary fragmentation pathway involves the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion.
Caption: Predicted major fragmentation pathways for protonated (4-Bromo-2-chlorobenzyl)-diethylamine in MS/MS.
Infrared (IR) Spectroscopy Analysis
Objective: To identify the functional groups present in the molecule.
Experimental Protocol
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Sample Preparation: The spectrum can be acquired from a neat sample using an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).
Predicted IR Spectrum
The IR spectrum will provide evidence for the aromatic and aliphatic C-H bonds, C-N bonds, and the characteristic absorptions of the substituted benzene ring.
Table 3: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2975-2850 | Strong | Aliphatic C-H stretch |
| ~1600, ~1470 | Medium | Aromatic C=C stretch |
| ~1200 | Medium | C-N stretch |
| 800-600 | Strong | C-Br and C-Cl stretches |
| 900-690 | Strong | Aromatic C-H out-of-plane bend |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Objective: To determine the connectivity of atoms and the chemical environment of each proton and carbon atom.
Experimental Protocol
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show signals for the aromatic protons and the protons of the diethylamino and benzyl groups. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents.
Table 4: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4 | d | 1H | Aromatic H (H-5) | Downfield due to deshielding by Br. |
| ~7.2 | dd | 1H | Aromatic H (H-6) | Coupled to H-5 and H-3. |
| ~7.0 | d | 1H | Aromatic H (H-3) | Coupled to H-6. |
| ~3.6 | s | 2H | Benzyl CH₂ | Singlet, adjacent to the aromatic ring and nitrogen. |
| ~2.5 | q | 4H | N-CH₂ (Ethyl) | Quartet due to coupling with the methyl protons. |
| ~1.0 | t | 6H | CH₃ (Ethyl) | Triplet due to coupling with the methylene protons. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.
Table 5: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~138 | Aromatic C (C-1) | Quaternary carbon attached to the benzyl group. |
| ~134 | Aromatic C (C-2) | Quaternary carbon attached to Cl. |
| ~132 | Aromatic C (C-6) | Aromatic CH. |
| ~130 | Aromatic C (C-3) | Aromatic CH. |
| ~128 | Aromatic C (C-5) | Aromatic CH. |
| ~121 | Aromatic C (C-4) | Quaternary carbon attached to Br. |
| ~58 | Benzyl CH₂ | Aliphatic carbon adjacent to the aromatic ring and nitrogen. |
| ~47 | N-CH₂ (Ethyl) | Aliphatic carbon adjacent to nitrogen. |
| ~12 | CH₃ (Ethyl) | Aliphatic methyl carbon. |
Data Integration and Structure Confirmation
The definitive structure of (4-Bromo-2-chlorobenzyl)-diethylamine is confirmed by integrating the data from all spectroscopic techniques:
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MS: Confirms the molecular formula and provides key fragmentation information.
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IR: Identifies the key functional groups.
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¹H and ¹³C NMR: Provide the carbon-hydrogen framework.
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2D NMR (COSY, HSQC, HMBC): Unequivocally establishes the connectivity between protons and carbons, confirming the substitution pattern on the aromatic ring and the attachment of the diethylamino group to the benzyl moiety.
Conclusion
By following the systematic approach outlined in this guide, researchers can confidently elucidate the structure of (4-Bromo-2-chlorobenzyl)-diethylamine. The combination of high-resolution mass spectrometry, infrared spectroscopy, and one- and two-dimensional NMR spectroscopy provides a self-validating system for structural confirmation. This rigorous characterization is an indispensable step in the advancement of any research or development program involving this and similar molecules.
References
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NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
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PubChem. National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
